molecular formula C12H12O2 B2928732 (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-94-6

(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2928732
CAS No.: 2309432-94-6
M. Wt: 188.226
InChI Key: VHFULZHJFFLFMA-JFGNBEQYSA-N
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Description

(1S,3S,4S)-3-Phenylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a phenyl group

Scientific Research Applications

Chemistry

In chemistry, (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and unique reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a scaffold for drug design. Its rigid bicyclic structure can mimic certain biological molecules, making it useful in the development of pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclopropanation of a suitable diene followed by functional group transformations to introduce the carboxylic acid and phenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid depends on its specific application. In drug design, it may interact with biological targets through its rigid structure, which can fit into enzyme active sites or receptor binding pockets. The phenyl group can participate in π-π interactions, while the carboxylic acid can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific combination of a rigid bicyclic core, a phenyl group, and a carboxylic acid functionality. This combination of features makes it particularly valuable in applications requiring precise molecular geometry and reactivity.

Properties

IUPAC Name

(1S,3S,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFULZHJFFLFMA-JFGNBEQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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